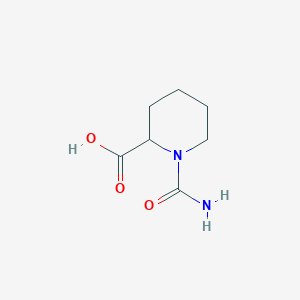

1-Carbamoylpiperidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-carbamoylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJLRFHHXHXALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Carbamoylpiperidine 2 Carboxylic Acid

Stereoselective and Asymmetric Synthesis Approaches

Achieving the correct stereochemistry at the α-carbon (C2) is a critical challenge in the synthesis of this and related chiral piperidines. nih.gov Researchers have developed numerous enantioselective and asymmetric methods to address this.

The creation of the chiral center at the C2 position of the piperidine (B6355638) ring is a key step. Catalytic asymmetric methods are particularly powerful for this purpose. For instance, nickel-catalyzed enantioconvergent cross-couplings of racemic α-halo amides with alkylzinc reagents have been shown to produce protected α-amino acids with high enantioselectivity. nih.gov This approach is versatile and tolerant of various functional groups. nih.gov Another strategy involves the enzymatic resolution of racemic piperidine esters. Pig liver esterase (PLE) can selectively hydrolyze one enantiomer of a racemic ester, yielding an enantioenriched product acid and the unreacted ester. cdnsciencepub.com While effective, the enantiomeric excess achieved can be variable. cdnsciencepub.com

Radical reactions have also emerged as a potent tool for the asymmetric synthesis of α-amino acids. ineosopen.orgrsc.org These methods often involve the stereoselective addition of radicals to chiral imine derivatives under the influence of photoredox or metal catalysts, allowing for the construction of complex and unnatural amino acids. ineosopen.orgrsc.org

| Method | Catalyst/Reagent | Key Feature | Ref. |

| Enantioconvergent Cross-Coupling | Chiral Nickel/pybox catalyst | Forms protected α-amino acids from racemic halides with high yield and enantiomeric excess. | nih.gov |

| Enzymatic Hydrolysis | Pig Liver Esterase (PLE) | Enantioselectively hydrolyzes racemic piperidine esters. | cdnsciencepub.com |

| Asymmetric Radical Addition | Photoredox or Metal Catalysts | Stereoselective addition of radicals to chiral acceptors to form unnatural α-amino acids. | ineosopen.orgrsc.org |

The principles for synthesizing chiral α-amino acids can be extended to N-carbamoyl derivatives. A prominent method involves the use of chiral nickel(II) complexes derived from Schiff bases and a chiral ligand. nih.gov These complexes can undergo diastereoselective alkylation, allowing for the asymmetric synthesis of a wide variety of α-amino acids, which can then be further functionalized. nih.gov The chiral auxiliary (the ligand) guides the incoming alkyl group to one face of the molecule, thereby controlling the stereochemistry of the newly formed C-C bond. After the reaction, the chiral ligand can be removed and recycled. nih.gov

Other strategies focus on the asymmetric hydrogenation of precursor molecules or the use of chiral glycine (B1666218) enolate equivalents for stereoselective alkylation. researchgate.net These methods provide reliable access to enantiomerically pure α-amino acids, which serve as the direct precursors to the target N-carbamoyl compounds. researchgate.net

Classical and Modern Synthetic Routes

Beyond asymmetric catalysis, several established and modern synthetic transformations are employed to construct the 1-Carbamoylpiperidine-2-carboxylic acid scaffold.

The introduction of the carbamoyl (B1232498) group (-CONH₂) onto the nitrogen atom of the piperidine ring is a key transformation. This is typically achieved by reacting piperidine-2-carboxylic acid (pipecolic acid) or its ester derivative with a carbamoylating agent. Common reagents for this purpose include isocyanates (like trimethylsilyl (B98337) isocyanate) or cyanic acid. The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the carbamoylating agent. The choice of solvent and base is critical to ensure the reaction proceeds efficiently without racemization or unwanted side reactions.

The carboxylic acid group at the C2 position can be introduced through several reliable methods. One common industrial route is the catalytic hydrogenation of 2-pyridinecarboxylic acid (picolinic acid). google.com Using a palladium-on-carbon (Pd/C) catalyst, the aromatic pyridine (B92270) ring is reduced to a piperidine ring, yielding pipecolic acid directly. google.com

Another versatile approach is the Strecker synthesis or its modifications. rsc.org This involves the reaction of a cyclic imine (a tetrahydropyridine) with a cyanide source, such as trimethylsilyl cyanide, to form an α-amino nitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-amino acid. rsc.org This method allows for the synthesis of various substituted pipecolic acid derivatives. rsc.org

| Precursor | Reagents | Product | Ref. |

| 2-Pyridinecarboxylic acid | H₂, Pd/C | Piperidine-2-carboxylic acid | google.com |

| Tetrahydropyridine | 1. Trimethylsilyl cyanide2. H₃O⁺ | Piperidine-2-carboxylic acid derivative | rsc.org |

The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.edu This class of reactions allows for the synthesis of a wide range of derivatives, such as esters and amides, by replacing the hydroxyl group of the carboxylic acid with another nucleophile. uomustansiriyah.edu.iqkhanacademy.org

The general mechanism involves two steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (water, in this case) to regenerate the carbonyl. vanderbilt.edukhanacademy.org To facilitate this reaction, the carboxylic acid is often first converted to a more reactive derivative, such as an acid chloride or an acid anhydride. vanderbilt.edu

Esterification : Reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

Amide Formation : Reaction with an amine, often facilitated by a coupling agent (like DCC or EDC) or after conversion to an acid chloride, produces an amide. vanderbilt.edu

These transformations are fundamental in medicinal chemistry for modifying the properties of a lead compound. uomustansiriyah.edu.iq

| Reaction | Nucleophile | Product |

| Esterification | Alcohol (R'-OH) | Ester |

| Amide Formation | Amine (R'R''NH) | Amide |

Derivatization Strategies for this compound

Synthesis of Ester Derivatives (Fischer Esterification and Alternatives)

Esterification of the carboxylic acid moiety in this compound is a common strategy to mask the polar carboxylic acid group, which can enhance properties such as membrane permeability. This can be achieved through several methods, most notably the classic Fischer-Speier esterification and more modern alternatives.

Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. pearson.comlibretexts.org The reaction is an equilibrium process. organic-chemistry.org To drive the reaction toward the formation of the ester product, it is typically necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct, often through azeotropic distillation. libretexts.orgorganic-chemistry.org

The mechanism involves several steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgmdpi.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. mdpi.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). organic-chemistry.org

Elimination: The elimination of a water molecule leads to the formation of a protonated ester. mdpi.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). mdpi.comscirp.org While effective, this method can sometimes lead to low yields when applied to amino acids due to potential side reactions involving the amino group. mdpi.com

Alternative Esterification Methods

To overcome the limitations of Fischer esterification, several alternative methods have been developed that offer milder reaction conditions and higher yields.

Methods Using Coupling Reagents: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid. In the Steglich esterification, DCC is used along with a catalyst, typically 4-(N,N-dimethylamino)pyridine (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol under neutral conditions. nih.gov This method avoids the harsh acidic conditions of the Fischer esterification. organic-chemistry.org

Activation with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with an alcohol to form the ester. scirp.org

Triphenylphosphine (B44618) Oxide/Oxalyl Chloride System: A newer, high-efficiency method utilizes a coupling system of triphenylphosphine oxide (TPPO) and oxalyl chloride. This system promotes esterification under mild and neutral conditions, providing excellent yields. nih.gov

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, often with excess alcohol | Simple reagents, cost-effective |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature, neutral pH | Mild conditions, high yields |

| Acyl Chloride Formation | SOCl₂, then Alcohol | Two-step process, often mild | High reactivity of intermediate |

| TPPO/Oxalyl Chloride System | Alcohol, TPPO, (COCl)₂ | Room temperature, neutral conditions | High efficiency, mild conditions |

Amide Formation from Carboxylic Acid Precursors

The conversion of the carboxylic acid group of this compound into an amide is a fundamental transformation in medicinal chemistry. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Methods Using Coupling Reagents

The most common approach for amide bond formation involves the use of coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. hepatochem.com This process can occur in one-pot or in two steps with the isolation of the activated intermediate. hepatochem.com

Carbodiimides: Reagents such as N,N′-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. hepatochem.compeptide.com They generally provide fast reaction times and minimal racemization, making them particularly useful in peptide synthesis. hepatochem.combachem.com

Coupling Reagent-Free Methods

Recent advancements have focused on developing more environmentally friendly or "green" methods that avoid the use of stoichiometric coupling reagents and the byproducts they generate. nih.gov

One such innovative approach involves the in-situ formation of a thioester intermediate from the carboxylic acid. nih.govbohrium.comresearchgate.net This thioester is sufficiently reactive to undergo nucleophilic acyl substitution with an amine to form the desired amide. nih.gov This one-pot process can be performed under neat (solvent-free) conditions or in greener solvents, representing a significant advance in sustainable chemistry. nih.govresearchgate.net

| Reagent Class | Examples | Key Features | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective | HOBt, HOSu (to reduce racemization) |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, requires a base (e.g., DIPEA) | - |

| Aminium/Uronium Salts | HATU, HBTU | Very efficient, fast reaction times | HOBt (can eliminate racemization) |

| "Green" Methods | Dipyridyl dithiocarbonate (DPDTC) | Avoids traditional coupling reagents, forms thioester intermediate | - |

Preparation of N-Substituted Carbamoyl Analogues

Modification of the carbamoyl group (-CONH₂) on the piperidine nitrogen allows for the synthesis of N-substituted ureas, which can significantly alter the compound's properties.

Hofmann Rearrangement

A direct method to convert a primary amide, such as the carbamoyl group, into an N-substituted urea (B33335) involves the Hofmann rearrangement. organic-chemistry.orgthieme-connect.com In this reaction, the primary amide is treated with a hypervalent iodine reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This generates an isocyanate intermediate in situ, which is then trapped by ammonia or an amine to yield the corresponding urea derivative. organic-chemistry.orgorganic-chemistry.org The reaction is versatile and provides access to a wide range of alkyl- and aryl-substituted ureas under mild conditions. thieme-connect.com

Reaction with Isocyanates and Equivalents

Another powerful strategy involves using isocyanate equivalents. N-Alkyl carbamoylimidazoles, which can be prepared from a primary amine and 1,1′-carbonyldiimidazole (CDI), serve as stable, crystalline, and easy-to-handle surrogates for highly reactive isocyanates. nih.govacs.orgorganic-chemistry.org These reagents can react with various nucleophiles, including amines, to form unsymmetrical ureas. acs.org This method avoids the direct handling of toxic isocyanates and can be performed under aqueous conditions. nih.gov

| Method | Starting Material | Key Reagents | Intermediate | Product |

|---|---|---|---|---|

| Hofmann Rearrangement | Primary Amide (-CONH₂) | PIDA, Amine (R-NH₂) | Isocyanate (-N=C=O) | N-Substituted Urea (-NH-CO-NHR) |

| Isocyanate Equivalents | Piperidine-2-carboxylic acid | CDI, then Amine 1 (R-NH₂), then Amine 2 (R'-NH₂) | N-Alkyl Carbamoylimidazole | Unsymmetrical Urea |

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Carbamoylpiperidine 2 Carboxylic Acid

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including molecular conformation and intermolecular interactions. Although a specific single-crystal X-ray structure for 1-Carbamoylpiperidine-2-carboxylic acid has not been publicly reported, its solid-state characteristics can be predicted based on analogous structures.

A single-crystal X-ray diffraction (SCXRD) study would be the definitive method to determine the precise solid-state conformation of this compound. researchgate.netnih.govmdpi.commdpi.com The piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. The substituents at the 1- and 2-positions—the carbamoyl (B1232498) and carboxylic acid groups, respectively—would occupy either axial or equatorial positions.

The solid-state structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH, the carbamoyl -NH₂, and potentially the piperidine N-H if protonated) and acceptors (the carbonyl oxygens of both the carboxylic acid and carbamoyl groups).

Based on studies of similar molecules, such as those containing both carboxylic acid and amide/urea (B33335) functionalities, several robust hydrogen-bonding motifs, or supramolecular synthons, are anticipated. researchgate.net A common and highly stable motif is the carboxylic acid dimer, where two molecules form a cyclic R²₂(8) synthon via O-H···O hydrogen bonds. nih.gov Additionally, the carbamoyl group can form its own amide-amide dimers or chains and can also act as both a donor and acceptor to bridge carboxylic acid groups, leading to complex three-dimensional networks. These interactions are fundamental in dictating the crystal packing and the resulting physicochemical properties of the solid. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in molecules with flexible conformations and multiple hydrogen bonding sites, such as this compound. nih.govnih.gov Different polymorphs would arise from variations in the piperidine ring conformation, the orientation of the substituents, and, most significantly, the hydrogen-bonding network. nih.gov For instance, one polymorph might be dominated by carboxylic acid dimers, while another might feature a catemeric chain of acid-amide hydrogen bonds.

Crystal engineering principles could be applied to control the crystallization process and target specific polymorphs or to create new multi-component crystalline forms (co-crystals) with modified properties. nih.gov By introducing a complementary molecule (a co-former) that can form predictable hydrogen bonds with the carbamoyl or carboxylic acid groups, it is possible to design novel crystal structures with tailored properties. The robust nature of the carboxylic acid–pyridine (B92270) supramolecular heterosynthon, for example, is often exploited in co-crystal design.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its unique chemical environments. While specific experimental spectra are not available, the expected chemical shifts can be predicted based on established data for similar functional groups. libretexts.orgthieme-connect.deresearchgate.net

Predicted ¹H NMR Chemical Shifts:

COOH: The carboxylic acid proton is typically the most deshielded, appearing as a broad singlet far downfield, generally in the 10-12 ppm range. libretexts.org

NH₂: The two protons of the carbamoyl group would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration, often between 5-8 ppm.

Piperidine Ring Protons: The proton on C2 (α to the carboxyl group) would be expected between 3.5-4.5 ppm. The other ring protons would appear in the more upfield region of approximately 1.5-3.5 ppm. chemicalbook.com

Predicted ¹³C NMR Chemical Shifts:

C=O (Carboxylic Acid): The carbonyl carbon of the acid group is expected in the 170-185 ppm range. libretexts.orglibretexts.orgprinceton.edu

C=O (Carbamoyl): The carbamoyl carbonyl carbon typically appears slightly more upfield than the acid carbonyl, around 160-170 ppm. oregonstate.edu

Piperidine Ring Carbons: The C2 carbon, being attached to the carboxyl group, would be the most downfield of the ring carbons (approx. 50-60 ppm). The other ring carbons would resonate at higher fields, between 20-50 ppm. libretexts.org

Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. princeton.edu For example, an HMBC experiment would show correlations between the carboxylic carbonyl carbon and the proton on C2, confirming their connectivity. princeton.edu

Table 1: Predicted NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Group | Predicted Chemical Shift (δ, ppm) | Carbon Group | Predicted Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 12.0 | -COOH | 170 - 185 |

| -CONH₂ | 5.0 - 8.0 | -CONH₂ | 160 - 170 |

| Ring CH (C2) | 3.5 - 4.5 | Ring CH (C2) | 50 - 60 |

| Ring CH₂ | 1.5 - 3.5 | Ring CH₂ | 20 - 50 |

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers ((R) and (S)). In a standard achiral solvent, the NMR spectra of these two enantiomers are identical. However, their signals can be resolved by using chiral additives that create a diastereomeric environment.

Chiral Solvating Agents (CSAs): The addition of an enantiomerically pure CSA, such as a chiral alcohol, acid, or crown ether, to a solution of racemic this compound leads to the formation of transient, non-covalent diastereomeric complexes. ibs.re.krrsc.orgnih.govrsc.org These complexes have slightly different magnetic environments, resulting in the separation of NMR signals (chemical shift non-equivalence, ΔΔδ) for the two enantiomers. The proton at the C2 position, being closest to the site of interaction (the carboxylic acid), would be expected to show the most significant splitting, which can be integrated to determine the enantiomeric excess (ee) of the sample. nih.gov

Chiral Lanthanide Shift Reagents (CLSRs): CLSRs are paramagnetic lanthanide complexes (e.g., of Europium or Praseodymium) containing chiral ligands. When added to the sample, the Lewis acidic metal ion coordinates to a basic site on the analyte, in this case likely the carbonyl oxygen of the carboxylic acid. This interaction induces large changes in the chemical shifts of nearby protons. Because the CLSR is itself chiral, it forms diastereomeric complexes with the (R) and (S) enantiomers of the analyte, causing their respective signals to shift to different extents. This method can produce large signal separations, simplifying the analysis of enantiomeric composition. nih.gov

Solid-State NMR for Structural and Dynamic Investigations

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in their solid form. For this compound, ¹³C solid-state NMR, often employing techniques like Cross-Polarization Magic Angle Spinning (CPMAS), would provide detailed information about the local chemical environment of each carbon atom. cdnsciencepub.com

The expected ¹³C chemical shifts can be predicted based on analogous structures, such as cyclic amino acids and amides. nih.govillinois.edu The two carbonyl carbons would be the most downfield-shifted signals due to the strong deshielding effect of the electronegative oxygen atoms. The carboxylic acid carbonyl carbon is anticipated to resonate in the 175-185 ppm range, while the carbamoyl (amide) carbonyl carbon would likely appear slightly upfield, in the 170-180 ppm region. illinois.eduoregonstate.edu

The carbons of the piperidine ring would exhibit shifts characteristic of saturated heterocyclic systems. The C2 carbon, being bonded to both the nitrogen atom and the carboxylic acid group, would be significantly deshielded compared to other ring carbons, likely appearing in the 55-65 ppm range. The C6 carbon, adjacent to the nitrogen, would also be downfield, expected around 45-55 ppm. The remaining C3, C4, and C5 methylene (B1212753) carbons would resonate further upfield, typically in the 20-40 ppm range. nih.gov

Solid-state NMR can also probe molecular dynamics and intermolecular packing through the analysis of chemical shift anisotropy (CSA) and relaxation times. nih.govnih.gov The presence of hydrogen bonding involving both the carboxylic acid and amide groups would influence the local electronic environment, leading to distinct chemical shifts compared to a theoretical gas-phase molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carboxylic Acid (C=O) | 175 - 185 | Highly deshielded due to carboxyl group. |

| Carbamoyl (C=O) | 170 - 180 | Typical range for secondary amide carbonyls. cdnsciencepub.com |

| C2 (Piperidine Ring) | 55 - 65 | Alpha-carbon deshielded by both N and COOH groups. |

| C6 (Piperidine Ring) | 45 - 55 | Adjacent to the ring nitrogen. |

| C3, C4, C5 (Piperidine Ring) | 20 - 40 | Typical aliphatic methylene carbon range. |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic molecular vibrations.

The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid and secondary amide groups. The most prominent feature would be a very broad O-H stretching band from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. pressbooks.pubspectroscopyonline.com This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. echemi.commsu.edu Overlapping with this broad envelope would be the sharper C-H stretching vibrations of the piperidine ring's methylene groups, appearing between 2850 and 3000 cm⁻¹. uomustansiriyah.edu.iq The N-H stretch from the secondary amide group is anticipated as a distinct, moderately intense band around 3300-3500 cm⁻¹. libretexts.orgspcmc.ac.in

The carbonyl region would display two strong absorption bands. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) typically appears at a lower wavenumber, between 1640-1670 cm⁻¹. pressbooks.publibretexts.org Another key feature for the secondary amide is the Amide II band, resulting from N-H bending and C-N stretching, which is expected in the 1515-1570 cm⁻¹ region. spcmc.ac.iniitm.ac.in Further fingerprint vibrations would include the C-O stretch of the carboxylic acid (1210-1320 cm⁻¹) and various CH₂ bending modes from the piperidine ring (~1450 cm⁻¹). spectroscopyonline.comuomustansiriyah.edu.iq

Raman spectroscopy would provide complementary information. While the polar O-H and C=O bonds give strong IR signals, the less polar C-C and C-H bonds of the piperidine ring skeleton would be more prominent in the Raman spectrum. rsc.orgresearchgate.net The C=O stretching vibrations would also be visible, though typically weaker than in the IR spectrum. researchgate.net

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3300 - 3500 | N-H stretch | Secondary Amide | Medium | Medium |

| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, very broad | Weak |

| 2850 - 3000 | C-H stretch | Piperidine Ring | Medium, sharp | Strong |

| 1700 - 1725 | C=O stretch | Carboxylic Acid | Strong | Medium |

| 1640 - 1670 | C=O stretch (Amide I) | Secondary Amide | Strong | Medium |

| 1515 - 1570 | N-H bend (Amide II) | Secondary Amide | Medium-Strong | Weak |

| ~1450 | CH₂ scissoring | Piperidine Ring | Medium | Medium |

| 1210 - 1320 | C-O stretch | Carboxylic Acid | Medium | Weak |

In the condensed phase, this compound is capable of extensive intermolecular hydrogen bonding, which would profoundly influence its IR spectrum. Carboxylic acids are well-known to form stable cyclic dimers through dual hydrogen bonds between their -COOH groups. rsc.orgresearchgate.net This strong interaction is the primary reason for the characteristic extreme broadening of the O-H stretching band (2500-3300 cm⁻¹) and the shift of the C=O stretching frequency to a lower value (around 1710 cm⁻¹) compared to a non-hydrogen-bonded monomer. msu.edu

In addition to the carboxylic acid dimerization, the secondary amide group provides further sites for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen can act as an acceptor. This leads to the formation of hydrogen-bonded chains or networks between molecules. In the solid state, this association shifts the N-H stretching vibration to lower frequencies (typically 3330-3060 cm⁻¹) and also affects the Amide I and Amide II bands. spcmc.ac.in The presence of these multiple, strong intermolecular interactions contributes to the physical properties of the compound, such as a high melting point.

Mass Spectrometry (MS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₇H₁₂N₂O₃. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass can be calculated with high precision. missouri.edumsu.edu

The calculated exact mass for the neutral molecule [M] is 172.08479 Da. biochemcalc.comsisweb.comstolaf.edu In typical HRMS analyses using techniques like electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or other adducts. The confirmation of the experimental mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the calculated value provides unambiguous confirmation of the compound's molecular formula.

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₇H₁₂N₂O₃ | 172.0848 |

| [M+H]⁺ | C₇H₁₃N₂O₃⁺ | 173.0921 |

| [M+Na]⁺ | C₇H₁₂N₂O₃Na⁺ | 195.0740 |

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. The fragmentation pattern is governed by the underlying chemical structure, with cleavage occurring at the weakest bonds or leading to the most stable fragments.

For the [M+H]⁺ ion of this compound (m/z 173.09), several fragmentation pathways can be predicted based on the fragmentation of carboxylic acids, amides, and piperidine rings. miamioh.edulibretexts.org

Loss of Water and Ammonia (B1221849): Initial fragmentation often involves the loss of small, stable neutral molecules. A loss of water (H₂O, 18.01 Da) from the carboxylic acid group would yield a fragment at m/z 155.08. Loss of ammonia (NH₃, 17.03 Da) from the carbamoyl group would result in a fragment at m/z 156.06.

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group as COOH (45.00 Da) or, more commonly after initial rearrangement, as CO₂ (44.00 Da), leading to fragments at m/z 128.09 or m/z 129.09, respectively. youtube.com

Amide Bond Cleavage: Cleavage of the N-C bond between the piperidine ring and the carbamoyl group can occur. Loss of the carbamoyl group (-CONH₂) as a radical (44.02 Da) would lead to an ion at m/z 129.07, representing the protonated piperidine-2-carboxylic acid structure.

Ring Opening/Cleavage: The piperidine ring itself can undergo fragmentation. A characteristic cleavage for cyclic amines is the alpha-cleavage adjacent to the nitrogen atom, which can lead to ring-opening and subsequent loss of neutral fragments like ethene. miamioh.edu A key fragment would likely arise from the cleavage of the C2-C3 bond, followed by the loss of the carboxyl and carbamoyl groups, leading to the formation of a stable iminium ion. The iminium ion formed by cleavage across the C2-C3 and C5-C6 bonds would result in a fragment at m/z 84.08.

These predicted pathways provide a basis for interpreting an experimental tandem mass spectrum and confirming the connectivity of the molecule.

| Predicted m/z | Proposed Neutral Loss | Proposed Fragment Structure/Description |

|---|---|---|

| 156.06 | NH₃ (17.03 Da) | Loss of ammonia from the carbamoyl group. |

| 155.08 | H₂O (18.01 Da) | Loss of water from the carboxylic acid group. |

| 129.09 | CO₂ (44.00 Da) | Decarboxylation of the molecular ion. |

| 128.09 | •COOH (45.00 Da) | Loss of the carboxyl radical. |

| 84.08 | C₂H₃NO₃ (89.01 Da) | Piperidine ring fragment (iminium ion). |

Theoretical and Computational Investigations of 1 Carbamoylpiperidine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. For 1-Carbamoylpiperidine-2-carboxylic acid, DFT calculations would reveal the most stable three-dimensional arrangement of the atoms.

The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The relative orientations of the carbamoyl (B1232498) and carboxylic acid substituents at positions 1 and 2, respectively, would be determined, identifying whether the substituents are in axial or equatorial positions in the lowest energy conformer. A study on the related compound, N-carbamoyl-piperidine-4-carboxylic acid, confirmed the chair conformation of the piperidine ring through both X-ray diffraction and theoretical calculations.

DFT calculations also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov For a molecule like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a relatively large energy gap was calculated, indicating high electronic stability. nih.gov

Table 1: Representative Geometric Parameters Calculated by DFT This table presents typical bond lengths and angles for the functional groups found in this compound, based on DFT studies of similar molecules.

| Parameter | Typical Value (Å or °) | Functional Group |

|---|---|---|

| C=O Bond Length (Carboxylic Acid) | ~1.21 | -COOH |

| C-O Bond Length (Carboxylic Acid) | ~1.36 | -COOH |

| O-H Bond Length (Carboxylic Acid) | ~0.97 | -COOH |

| C=O Bond Length (Carbamoyl) | ~1.24 | -CONH2 |

| C-N Bond Length (Carbamoyl) | ~1.38 | -CONH2 |

| C-N Bond Length (Piperidine Ring) | ~1.47 | Piperidine |

| C-C-N Bond Angle (Piperidine Ring) | ~111 | Piperidine |

| O=C-O Bond Angle (Carboxylic Acid) | ~123 | -COOH |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations can be used to predict the energetic and spectroscopic properties of molecules with high accuracy.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be performed to obtain precise energies for different conformers. This allows for a detailed mapping of the potential energy surface and the identification of transition states between different conformations.

Furthermore, these methods are invaluable for predicting spectroscopic properties. Vibrational frequencies calculated from ab initio methods can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net For instance, the characteristic stretching frequencies of the C=O, O-H, and N-H bonds can be accurately predicted. In a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were used to assign the observed bands in the IR spectrum, such as the N-H stretching vibration involved in hydrogen bonding. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of molecules, including their flexibility and interactions with their environment.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The piperidine ring can undergo conformational changes, such as ring inversion, and the substituents can rotate around their single bonds. MD simulations can track the time evolution of dihedral angles to characterize the flexibility of the molecule and identify the most populated conformations. nih.govescholarship.org

Studies on acetic acid have shown that while the syn conformation of the carboxylic acid group is generally more stable in the gas phase, the anti conformation can also be populated in solution due to interactions with the solvent. escholarship.orgbohrium.com Similarly, MD simulations of this compound would elucidate the preferred orientations of the carboxylic acid and carbamoyl groups and the dynamics of their interconversion. The flexibility of linkers and domains in biomolecules, which is crucial for their function, is often investigated using extensive MD simulations. nih.gov

The carbamoyl and carboxylic acid groups in this compound are capable of forming strong hydrogen bonds, both as donors (N-H and O-H) and acceptors (C=O). nih.gov In the solid state or in solution, these groups can form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. nih.gov

MD simulations can be used to study the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes. nih.gov For instance, Car-Parrinello Molecular Dynamics (CPMD) can provide a time-dependent description of the geometric and spectroscopic features of hydrogen bonds. nih.gov In the solid state, N-carbamoyl-piperidine-4-carboxylic acid forms a three-dimensional network stabilized by intermolecular O–H···O, N–H···O, and C–H···O hydrogen bonds. MD simulations of this compound in a solvent like water would reveal the detailed dynamics of solute-solvent hydrogen bonding.

Table 2: Potential Hydrogen Bonding Interactions This table lists the potential hydrogen bond donors and acceptors in this compound and the types of interactions they can form.

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Intermolecular Dimer |

| Carboxylic Acid (-OH) | Carbamoyl (C=O) | Intermolecular |

| Carbamoyl (-NH2) | Carboxylic Acid (C=O) | Intermolecular |

| Carbamoyl (-NH2) | Carbamoyl (C=O) | Intermolecular |

| Carboxylic Acid/Carbamoyl | Solvent (e.g., Water) | Solute-Solvent Interaction |

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For the synthesis of this compound, quantum chemical methods like DFT can be used to investigate potential reaction pathways. For example, in the synthesis of pyrrolidinedione derivatives, DFT calculations were used to determine the energy barriers for each step of the reaction, including Michael addition, rearrangement, and cyclization. rsc.org This allows for the identification of the rate-determining step and provides insights into how the reaction conditions might influence the outcome.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound would likely involve the formation of the piperidine ring followed by the introduction of the carbamoyl group. Computational analysis of potential synthetic routes can provide insights into the feasibility and stereochemical outcomes of the reactions.

One common route to piperidine-2-carboxylic acid, the scaffold of the target molecule, is through the cyclization of a linear precursor. Transition state analysis for such intramolecular cyclizations is crucial for understanding the reaction kinetics and predicting the most favorable pathway. For instance, in related systems, computational studies have explored acid-mediated intramolecular cyclizations. nih.gov The transition states in these reactions involve the formation of a new carbon-nitrogen bond to close the six-membered ring. The energy barrier of this transition state would be influenced by factors such as the nature of the substituents and the solvent.

Another key synthetic step would be the formation of the N-carbamoyl group, which is an amide bond. The mechanism of amide bond formation from carboxylic acids and amines is well-studied computationally. researchgate.net The reaction typically proceeds through a tetrahedral intermediate. Transition state calculations for this step would involve modeling the approach of the amine to the activated carboxylic acid derivative. The activation energy for this process can be influenced by the choice of coupling reagents and reaction conditions. luxembourg-bio.com

While specific transition state energy data for the synthesis of this compound is not available, a hypothetical comparison of potential pathways can be illustrated.

Table 1: Hypothetical Transition State Analysis for Key Synthetic Steps

| Reaction Step | Precursors | Plausible Transition State Features | Predicted Relative Activation Energy |

| Piperidine Ring Cyclization | Linear amino-aldehyde | Chair-like conformation with developing C-N bond | High (uncatalyzed) |

| N-Carbamoylation | Piperidine-2-carboxylic acid + Isocyanate | Four-membered ring involving the isocyanate and the piperidine nitrogen | Moderate |

| N-Carbamoylation with Coupling Reagent | Piperidine-2-carboxylic acid + Amine + Coupling Reagent | Complex involving the activated carboxylic acid, amine, and coupling agent | Lower |

This table is illustrative and based on general principles of organic reaction mechanisms. Specific computational studies on this compound are required for accurate data.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry can predict the reactivity of this compound and the selectivity of its transformations. This is often achieved by analyzing the molecule's electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and by calculating electrostatic potential maps.

The reactivity of the carboxylic acid group is a key feature. It can undergo esterification, amidation, or reduction. The carbamoyl group, being an amide, is generally less reactive but can be hydrolyzed under harsh conditions. The piperidine ring itself can undergo reactions, though the N-carbamoyl group will influence its reactivity compared to an unsubstituted piperidine.

Computational studies on similar N-acylpiperidines have used DFT to analyze their structure and reactivity. For instance, analysis of the HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

The selectivity of reactions can also be predicted. For example, in reactions involving the carboxylic acid, computational models can predict whether a reagent will attack the carbonyl oxygen or the hydroxyl oxygen. For reactions on the piperidine ring, calculations can determine the most likely site for electrophilic or nucleophilic attack by analyzing the electron density distribution.

Table 2: Predicted Reactivity and Selectivity of this compound

| Functional Group | Type of Reaction | Predicted Reactive Site | Predicted Selectivity |

| Carboxylic Acid | Nucleophilic Acyl Substitution | Carbonyl Carbon | High |

| Carbamoyl (Amide) | Hydrolysis | Carbonyl Carbon | Low (requires harsh conditions) |

| Piperidine Ring | Oxidation (C-H activation) | C-6 (adjacent to nitrogen) | Moderate, depends on reagent |

This table represents predictions based on the known reactivity of the constituent functional groups and insights from computational studies on analogous molecules. Specific DFT calculations for this compound are needed for precise predictions.

Role in Biochemical and Enzymatic Research

Investigation as Substrates or Analogues in Enzymatic Reactions

The compound's resemblance to natural amino acids and other carboxylic acids positions it as a key molecule for studying the specificity and catalytic mechanisms of various enzymes.

Carboxylic Acid Reductases (CARs) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govnih.gov This transformation is a valuable reaction in synthetic chemistry for producing aldehydes under mild conditions. nih.gov CARs belong to the ANL (Acyl-CoA synthetase/NRPS adenylation domain/Luciferase) superfamily and operate through a multi-domain mechanism involving adenylation, thiolation, and reduction steps. nih.govnih.gov

The interaction of 1-Carbamoylpiperidine-2-carboxylic acid with CARs is a subject of research interest. Studies on various CARs have shown a preference for substrates where the carboxylic acid is the primary polar or charged group. nih.gov The piperidine (B6355638) ring and the additional carbamoyl (B1232498) group in this compound introduce steric and electronic factors that could influence its recognition and conversion by CARs. Research in this area would focus on determining the kinetic parameters (Kₘ and k꜀ₐₜ) of different CARs with this substrate to assess their efficiency. Such studies are crucial for developing biocatalytic cascades where the resulting aldehyde could be used to synthesize other valuable chiral piperidine derivatives. researchgate.net

Table 1: General Kinetic Parameters for CAR Enzyme Interactions with Various Carboxylic Acid Substrates

| Substrate Example | Enzyme Source | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Benzoic Acid | Nocardia iowensis | ~0.1 - 0.5 | ~0.2 - 1.0 | ~400 - 2000 |

| 3-Phenylpropionic Acid | Mycobacterium marinum | ~0.05 - 0.2 | ~0.1 - 0.8 | ~500 - 4000 |

| Adipic Acid | Mycobacterium smegmatis | >10 | Low | Low |

| 6-Aminocaproic Acid | Mycobacterium abscessus | ~1 - 5 | Low | Low |

Note: This table presents generalized data from various studies to illustrate the range of CAR activities and does not represent specific data for this compound, which would require direct experimental investigation.

Peptide transporters, such as PEPT2 (Solute carrier family 15 member 2, SLC15A2), are crucial for the reabsorption of di- and tripeptides from the glomerular filtrate in the kidney and play roles in other tissues like the brain. nih.govsolvobiotech.commdpi.com PEPT2 is characterized as a high-affinity, low-capacity transporter that co-transports peptides with protons across the cell membrane. solvobiotech.comnih.gov

Due to its peptide-like structure, this compound is investigated as a potential substrate or inhibitor for PEPT2. Substrate recognition by PEPT2 is influenced by several factors, including the presence of a free N-terminus (or in this case, the imino group of the piperidine ring) and the spatial arrangement of carbonyl and carboxylate groups. nih.gov The rigid conformation of the piperidine ring in this compound could provide insights into the conformational requirements of the PEPT2 binding pocket. nih.gov Investigating its transport kinetics can help elucidate the structural determinants for high-affinity binding and inform the design of peptidomimetic drugs that target this transporter for improved renal reabsorption or targeted delivery. mdpi.comnih.gov

Enantioselective biocatalysis leverages enzymes to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govmdpi.com Since this compound possesses a chiral center at the C2 position, its synthesis and resolution are key areas of biocatalytic research.

Studies in this domain could involve two main approaches:

Kinetic Resolution : A racemic mixture of this compound could be subjected to enzymes like lipases or esterases that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure acid.

Asymmetric Synthesis : Enzymes such as nitrilases or ketoreductases could be used to synthesize a specific enantiomer of the compound or a key precursor. nih.govnih.gov For example, a prochiral precursor could be asymmetrically reduced to form the desired chiral piperidine ring structure. nih.gov Such studies are fundamental for developing efficient and environmentally friendly routes to enantiomerically pure forms of this and related proline analogues used as building blocks in drug synthesis. mdpi.com

Exploration in Metabolic Pathway Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted is fundamental to biochemistry and pharmacology. This compound serves as a model compound for such investigations, particularly through the use of modern analytical techniques.

Stable isotope tracer studies are a powerful tool for mapping metabolic fluxes in vivo without the use of radioactive materials. nih.gove-periodica.ch In this methodology, a molecule is synthesized with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H). nih.govnih.gov When this labeled compound is introduced into a biological system, its journey and transformation into downstream metabolites can be tracked using mass spectrometry. nih.govresearchgate.net

For this compound, isotopic labeling would enable researchers to:

Quantify Bioavailability and Uptake : By measuring the ratio of labeled to unlabeled compound in plasma or tissues over time, its absorption and distribution kinetics can be precisely determined.

Identify Metabolic Products : Mass spectrometry can detect metabolites that contain the isotopic label, thereby identifying the products of its biotransformation.

Elucidate Metabolic Pathways : Tracing the incorporation of the label into endogenous metabolic pools can reveal how the compound or its breakdown products are utilized by the cell.

This approach provides critical, dynamic information on the metabolic fate of the compound, which is often missed by static measurements of metabolite concentrations. nih.govnih.gov

Table 2: Conceptual Application of Isotopic Labeling for Metabolic Analysis

| Labeled Compound | Isotope | Research Question | Analytical Method | Potential Finding |

|---|---|---|---|---|

| 1-Carbamoylpiperidine-2-[¹³C]carboxylic acid | ¹³C | What is the primary route of metabolic modification? | LC-MS/MS | Identification of decarboxylated or hydroxylated metabolites containing the ¹³C label. |

| 1-([¹⁵N]Carbamoyl)piperidine-2-carboxylic acid | ¹⁵N | Is the carbamoyl group metabolically labile? | GC-MS, LC-MS | Tracking the ¹⁵N label to see if it is incorporated into the urea (B33335) cycle or other nitrogen-containing compounds. |

The principles of synthetic biology allow for the design of novel biochemical pathways by combining enzymes from different sources to produce valuable chemicals. researchgate.netmdpi.com this compound can be viewed as a starting scaffold in such a conceptual framework.

A hypothetical engineered pathway could begin with the enzymatic modification of the carboxylic acid group. For instance:

Reduction to Aldehyde : A selected Carboxylic Acid Reductase (CAR) could convert the acid to 1-carbamoylpiperidine-2-carbaldehyde. researchgate.net

Amination to Amine : The resulting aldehyde could then be a substrate for a transaminase or reductive aminase, which would convert it into a chiral amine, 1-carbamoyl-2-(aminomethyl)piperidine.

Further Modification : Subsequent enzymatic steps (e.g., hydroxylation, glycosylation) could be added to further functionalize the molecule, leading to the creation of novel piperidine derivatives with potential pharmaceutical applications.

This conceptual approach leverages the modularity of enzymes to build synthetic cascades that can transform a relatively simple starting material into a library of complex, high-value compounds. nih.govmdpi.com

Analogues in Amino Acid Metabolism Research (e.g., L-lysine pathway intermediates)

Analogues of this compound are valuable tools in the study of amino acid metabolism, particularly concerning the pathways involving L-lysine. The core structure, piperidine-2-carboxylic acid (pipecolic acid), is a well-established intermediate in the catabolism of L-lysine in various organisms, including mammals and microbes. wikipedia.orgnih.gov Research in this area often utilizes structural analogues to probe enzymatic mechanisms, identify metabolic intermediates, and develop inhibitors for specific pathway enzymes.

The metabolic conversion of L-lysine gives rise to cyclic intermediates, which are central to its breakdown. A key intermediate formed from the oxidation of L-lysine is Δ¹-piperideine-2-carboxylic acid. nih.gov This unsaturated cyclic imino acid is subsequently reduced to L-pipecolic acid. nih.gov The enzymes involved in these steps, such as L-lysine oxidase and Δ¹-piperideine-2-carboxylate reductase, are primary targets for biochemical investigation. nih.govnih.gov

The study of these enzymatic transformations often employs analogues of the natural substrates to understand enzyme specificity and reaction mechanisms. By modifying the piperidine ring or the carboxylic acid group, researchers can create molecules that act as competitive inhibitors or probes. For instance, unsaturated analogues of diaminopimelic acid, another precursor in a different lysine (B10760008) biosynthetic pathway, have been synthesized to act as inhibitors of the pathway's enzymes. nih.gov

In this context, this compound and its derivatives represent a specific class of analogues for studying the L-lysine pathway. The introduction of a carbamoyl group at the nitrogen (N-1 position) of the piperidine ring creates a molecule that is structurally similar to the natural intermediate, pipecolic acid, but with altered electronic and steric properties. This modification can be used to investigate how enzymes in the L-lysine pathway recognize and bind their substrates. The carbamoyl group, being a neutral, hydrogen-bond-donating moiety, could influence the interaction with the active site of enzymes that process pipecolic acid or its precursors.

Detailed research findings on the direct use of this compound in studying the L-lysine pathway are not extensively documented in publicly available literature. However, the principle of using N-substituted analogues is a common strategy in medicinal chemistry and enzymology. For example, various N-substituted piperidine-2-carboxylic acid derivatives have been synthesized to explore their potential as antagonists for NMDA receptors, demonstrating that modifications at the N-1 position are synthetically feasible and can significantly alter biological activity. nih.gov

The potential research applications for this compound in L-lysine metabolism research are summarized in the table below.

| Research Application | Rationale | Key Enzymes Targeted |

| Enzyme Inhibition Studies | The carbamoyl group may interfere with substrate binding or the catalytic mechanism. | Δ¹-piperideine-2-carboxylate reductase, Pipecolate oxidase |

| Probing Substrate Specificity | To determine if enzymes can tolerate substitutions on the ring nitrogen. | L-lysine cyclodeaminase, Aminotransferases |

| Metabolic Pathway Tracing | Isotopically labeled versions could be used to follow the fate of the analogue in cellular systems. | Entire L-lysine catabolic pathway |

By synthesizing and testing analogues like this compound, researchers can gain deeper insights into the molecular requirements for catalysis and inhibition within the L-lysine metabolic network. This knowledge is crucial for understanding the biochemical basis of metabolic disorders associated with lysine metabolism and for the potential development of therapeutic agents that target this pathway.

Applications in Organic Chemistry Research and Chemical Biology Excluding Clinical/therapeutic Applications

Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to create specific stereoisomers of a chiral molecule, a critical task since different enantiomers or diastereomers of a compound can have vastly different biological activities. Chiral building blocks are enantiomerically pure compounds that serve as starting materials, incorporating a predefined stereocenter into a new, more complex molecule. google.com 1-Carbamoylpiperidine-2-carboxylic acid, particularly its enantiopure forms like (S)-2-piperidinecarboxylic acid, is an important chiral intermediate for many compounds. google.com

The utility of this compound as a chiral building block stems from its piperidine (B6355638) core, a common structural motif in many natural products, especially alkaloids. nih.govrsc.org The synthesis of enantiopure piperidine derivatives is a significant focus in organic chemistry. rsc.org For instance, research has demonstrated the use of asymmetric intramolecular Michael reactions to create versatile chiral piperidine building blocks for alkaloid synthesis, achieving high optical yields up to 98%. rsc.org The pre-existing chirality at the C2 position of this compound allows chemists to control the stereochemistry of subsequent reactions, guiding the formation of new stereocenters relative to the one already present.

The carboxylic acid and carbamoyl (B1232498) functional groups offer reactive handles for further chemical transformations. The carboxylic acid can be converted into esters, amides, or alcohols, or it can be used in coupling reactions to form larger molecules. The carbamoyl group can influence the conformation of the piperidine ring and participate in hydrogen bonding, which can direct the stereochemical outcome of reactions at other sites on the molecule.

Table 1: Applications of Piperidine-Based Chiral Building Blocks in Asymmetric Synthesis

| Reaction Type | Application/Target Molecule Class | Reference |

|---|---|---|

| Asymmetric Alkylation | Synthesis of substituted piperidines | google.com |

| Intramolecular Michael Reaction | Enantioselective alkaloid synthesis | rsc.org |

| Asymmetric Allylboration | Synthesis of piperidine-related alkaloids | nih.gov |

Development of Prodrug Strategies (Mechanism and Design Principles)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.gov Prodrug strategies are designed to overcome limitations of a parent drug, such as poor solubility, low permeability across biological membranes, or metabolic instability. nih.gov The design often involves masking a key functional group, like a carboxylic acid, to alter the molecule's physicochemical properties. exo-ricerca.it

This compound serves as an excellent model for explaining prodrug design principles, particularly those involving carboxylic acids. The presence of a free carboxyl group can lead to ionization at physiological pH, limiting a molecule's ability to cross lipid-rich cell membranes. exo-ricerca.itmdpi.com A common prodrug strategy is to convert the carboxylic acid into an ester. nih.gov

Mechanism and Design:

Masking the Carboxylic Acid: The carboxylic acid of this compound can be esterified. This conversion neutralizes the negative charge, increases lipophilicity, and can enhance absorption. mdpi.com

In Vivo Activation: Once absorbed, the ester prodrug is exposed to ubiquitous esterase enzymes in the blood, liver, or other tissues. These enzymes hydrolyze the ester bond, regenerating the carboxylic acid and releasing the active parent drug.

Carrier-Linked Prodrugs: The design can be classified as a carrier-linked prodrug, where a promoiety (the alcohol part of the ester) is attached to the active drug and is cleaved off in vivo. exo-ricerca.it These can be bipartite, where the carrier is directly attached, or tripartite, where a linker is used. exo-ricerca.it

The carbamoyl group can also be incorporated into prodrug designs. For instance, it could be part of a system designed for targeted release. Carbamate-based prodrugs have been explored for targeted therapy, where specific enzymes present in target tissues cleave the carbamate (B1207046) to release the active drug. exo-ricerca.it

Table 2: Prodrug Design Principles Applicable to this compound

| Functional Group | Prodrug Modification | Activation Mechanism | Desired Outcome | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification (e.g., ethyl ester) | Enzymatic hydrolysis by esterases | Increased membrane permeability and oral absorption | nih.govmdpi.com |

| Carboxylic Acid | Amidation | Enzymatic hydrolysis by amidases/proteases | Modified solubility and stability | nih.gov |

Advanced Chemical Tools and Reagents for Organic Synthesis

Beyond being a passive building block, this compound can function as a specialized chemical tool or reagent. Its bifunctional nature, combined with a defined stereochemistry and a semi-rigid scaffold, makes it suitable for various applications in synthesis.

The carboxylic acid can be readily converted into other functional groups using standard reagents. For example, thionating agents like Lawesson's reagent can convert carboxylic acids into thioacids, which are versatile intermediates for synthesizing thioesters and other sulfur-containing heterocycles. mdpi.com The compound can also participate in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.org For instance, three-component reactions involving carboxylic acids, nitriles, and lithiated alkoxyallenes have been developed to produce functionalized N-heteroaromatics. beilstein-journals.org

Furthermore, the rigid piperidine backbone and the defined spatial orientation of its functional groups make derivatives of this acid potential chiral ligands for asymmetric catalysis. By coordinating to a metal center, the chiral environment created by the ligand can induce enantioselectivity in a catalytic reaction. The synthesis of such tools often involves straightforward modifications, such as reacting the carboxylic acid with other molecules to create more complex structures. ontosight.ainih.gov

Scaffold for Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful strategy for drug discovery and chemical biology that involves the synthesis of a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened to identify compounds with desired biological activities. nih.gov A key element in library design is the "scaffold," a core structure that is common to all compounds in the library. mdpi.com

This compound is an ideal scaffold for creating focused combinatorial libraries.

Structural Rigidity and 3D Character: The piperidine ring provides a well-defined, non-planar structure, which is advantageous for exploring interactions with biological targets that have complex three-dimensional binding sites.

Points of Diversity: The molecule has at least two obvious points for introducing structural diversity.

R1 (Carboxylic Acid): The carboxylic acid group can be coupled with a wide variety of amines to generate a library of amides.

R2 (Carbamoyl Nitrogen): The carbamoyl group's nitrogen can potentially be alkylated or acylated, adding another point of variation.

R3 (Piperidine Ring): The piperidine ring itself can be further functionalized at other positions to introduce additional diversity.

The synthesis of such a library can be performed efficiently using solid-phase synthesis and a split-pool strategy, which allows for the creation of millions of unique compounds. nih.gov For example, a library built on a pyrrolidine (B122466) bis-cyclic guanidine (B92328) scaffold was used to generate over 700,000 compounds for screening. researchgate.net Similarly, by attaching the this compound scaffold to a resin and systematically reacting it with diverse sets of building blocks at its functional groups, a large library can be generated to explore a vast chemical space and identify novel bioactive molecules. nih.govresearchgate.net

Table 3: Potential Points of Diversity for a Combinatorial Library Based on this compound

| Position | Functional Group | Potential Modification | Building Blocks |

|---|---|---|---|

| C2 | Carboxylic Acid | Amide bond formation | Diverse library of primary/secondary amines |

| N1 | Carbamoyl Group | N-Alkylation/Acylation | Various alkyl halides or acid chlorides |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Carbamoylpiperidine-2-carboxylic acid, and how can reaction progress be monitored?

- Methodology : Synthesis typically involves coupling reactions, such as using carbamoyl chloride derivatives or nucleophilic substitution. For example, analogous piperidine carboxylic acids are synthesized via nucleophilic substitution with reagents like benzyl chloroformate or by coupling with heterocyclic groups (e.g., chloropyrimidine) in solvents like DMSO or acetonitrile .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can track reaction completion. For example, TLC with UV-active visualization is commonly used for intermediates .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- NMR : H NMR can identify proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm and carbamoyl NH signals at δ 5.5–6.5 ppm). C NMR confirms carbonyl groups (carboxylic acid at ~170 ppm, carbamoyl at ~155 ppm) .

- IR : Carboxylic acid O-H stretches (~2500–3300 cm) and carbamoyl C=O stretches (~1650–1750 cm) are diagnostic .

Q. What are the key functional groups influencing the compound’s reactivity in medicinal chemistry applications?

- The carbamoyl group (-CONH) participates in hydrogen bonding, enhancing binding to biological targets, while the carboxylic acid (-COOH) enables salt formation or coordination with metal ions. These groups are critical for designing prodrugs or enzyme inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach : Compare assay conditions (e.g., pH, buffer systems) that may alter ionization states of the carboxylic acid group. For example, binding affinity discrepancies in enzyme inhibition studies may arise from variations in SPR (surface plasmon resonance) buffer ionic strength .

- Validation : Reproduce experiments under standardized conditions and use orthogonal assays (e.g., fluorescence polarization vs. ELISA) .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of chiral piperidine derivatives?

- Chiral Catalysis : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to control stereochemistry at the piperidine C2 position. For example, (2R,3R)-configured analogs require precise chiral chromatography (e.g., Chiralpak® columns) for separation .

- Analysis : Circular dichroism (CD) or X-ray crystallography can confirm stereochemical outcomes .

Q. How does the carbamoyl group influence the compound’s pharmacokinetic properties in preclinical studies?

- Metabolism : The carbamoyl group resists hydrolysis in vivo compared to esters, improving metabolic stability. However, its polarity may reduce blood-brain barrier penetration, as seen in similar piperidine derivatives .

- Experimental Design : Use radiolabeled analogs (e.g., C-carbamoyl) to track absorption and excretion in rodent models .

Q. What computational methods predict the compound’s interactions with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) can model interactions between the carboxylic acid and catalytic residues of enzymes. For example, the compound’s carbamoyl group may form hydrogen bonds with serine proteases .

- MD Simulations : Molecular dynamics simulations assess binding stability under physiological conditions (e.g., 150 mM NaCl, 310 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.